molecular formula C26H32O14 B12045551 Lamiidoside

Lamiidoside

Cat. No.: B12045551
M. Wt: 568.5 g/mol
InChI Key: NQXDDVZOWBZZHN-CRSYUQHVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Lamiidoside is generally achieved through extraction from plant sources. The process involves the collection of plant material, followed by extraction using solvents such as ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Lamiidoside undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can occur at the hydroxyl groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of this compound .

Scientific Research Applications

Lamiidoside has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Lamiidoside involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in blood pressure regulation and liver function. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of angiotensin-converting enzyme (ACE) and the activation of antioxidant pathways .

Comparison with Similar Compounds

Lamiidoside is unique among iridoid glycosides due to its specific structural features and biological activities. Similar compounds include:

This compound stands out due to its specific glycosylation pattern and the combination of antihypertensive and hepatoprotective effects, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H32O14

Molecular Weight

568.5 g/mol

IUPAC Name

methyl (1S,4aR,6S,7R,7aS)-4a,7-dihydroxy-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C26H32O14/c1-25(34)16(39-17(29)8-5-12-3-6-13(28)7-4-12)9-26(35)14(22(33)36-2)11-37-24(21(25)26)40-23-20(32)19(31)18(30)15(10-27)38-23/h3-8,11,15-16,18-21,23-24,27-28,30-32,34-35H,9-10H2,1-2H3/b8-5+/t15-,16+,18-,19+,20-,21-,23+,24+,25+,26+/m1/s1

InChI Key

NQXDDVZOWBZZHN-CRSYUQHVSA-N

Isomeric SMILES

C[C@@]1([C@H](C[C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)O

Canonical SMILES

CC1(C(CC2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)OC(=O)C=CC4=CC=C(C=C4)O)O

Origin of Product

United States

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